Sodium4-ethoxy-2,3-dihydroxy-4-oxobutanoate
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Overview
Description
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is a chemical compound with the molecular formula C6H9NaO6 and a molecular weight of 200.12 g/mol . It is characterized by its unique structure, which includes ethoxy, dihydroxy, and oxobutanoate groups. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with sodium hydroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the production of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is carried out in large-scale reactors. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity of the product. The final compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate: Unique due to its specific functional groups and structure.
Sodium 4-methoxy-2,3-dihydroxy-4-oxobutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Sodium 4-ethoxy-2,3-dihydroxy-4-oxopentanoate: Similar but with an additional carbon in the backbone.
Uniqueness: Its ethoxy group, in particular, differentiates it from similar compounds and influences its chemical behavior .
Properties
Molecular Formula |
C6H9NaO6 |
---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
sodium;4-ethoxy-2,3-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C6H10O6.Na/c1-2-12-6(11)4(8)3(7)5(9)10;/h3-4,7-8H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XTCYKUZPCOWKSB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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